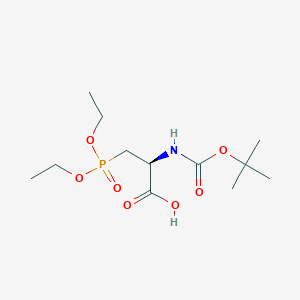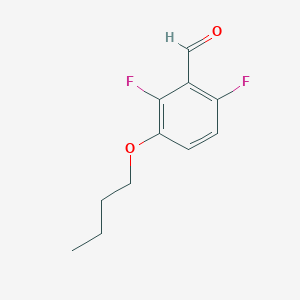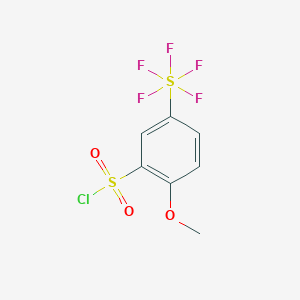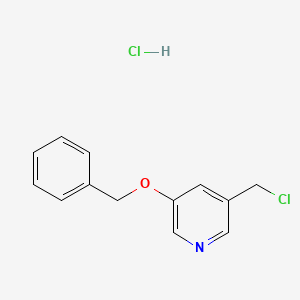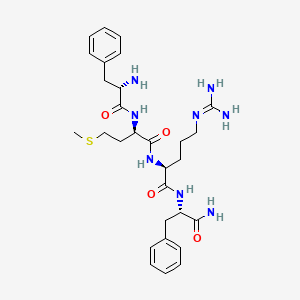
H-Phe-D-met-arg-phe-NH2
Overview
Description
“H-Phe-D-met-arg-phe-NH2” is a peptide compound . It is a molluscan neuropeptide isolated from the ganglia of Macrocallista nimbosa. This peptide seems to be involved in neuronal NO production in gastropoda .
Synthesis Analysis
The synthesis of “this compound” has been reported in several studies. For instance, it was synthesized and found to have the same HPLC retention times as the endogenous Phe-Met-Arg-Phe-NH2-immunoreactive peptides, thus confirming the assignment of phenylalaninamide to the COOH-terminal positions . Another study confirmed the structure of the native peptides and their methionyl sulfoxide derivative using fast-atom-bombardment and tandem mass spectrometry .
Molecular Structure Analysis
The molecular formula of “this compound” is C29H42N8O4S . The molecular weight is 598.8 g/mol . The compound contains a total of 85 bonds, including 43 non-H bonds, 17 multiple bonds, 18 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amide (aliphatic), 3 secondary amides (aliphatic), 1 guanidine derivative, 3 primary amines (aliphatic), and 1 sulfide .
Scientific Research Applications
Analytical Method Development
A capillary electrophoresis (CE) method was developed for the tetrapeptide H-Tyr-(D)Arg-Phe-Phe-NH2 and related substances, focusing on separation and validation parameters, demonstrating the potential of this peptide in analytical chemistry and quality control (Brunnkvist et al., 2004).
Structural and Stability Studies
Studies reveal significant insights into the strength of NH···S hydrogen bonds in methionine residues within peptides like H-Phe-D-met-arg-phe-NH2, showcasing their potential contribution to protein stability and structure (Biswal et al., 2012). Additionally, constrained analogues of H-Phe-Phe-NH2 were developed, focusing on stability, cell permeability, and substance P 1-7 binding site affinity, highlighting the therapeutic potential of this compound derivatives (Fransson et al., 2013).
Pharmaceutical and Therapeutic Research
The chemical properties of this compound and its derivatives have been leveraged in pharmaceutical research. For example, exploration and pharmacokinetic profiling of phenylalanine-based carbamates, which are analogues of H-Phe-Phe-NH2, were conducted to develop potential analgesics targeting the Substance P 1-7 binding site (Fransson et al., 2014).
Biochemical Insights
NMR analysis of Caenorhabditis elegans FLP-18 neuropeptides, which include the motif this compound, provided insights into NPR-1 activation, highlighting the peptide's relevance in understanding neuropeptide receptor interactions (Dossey et al., 2006).
Mechanism of Action
Target of Action
H-Phe-D-met-arg-phe-NH2, also known as FMRFamide, is a neuropeptide that primarily targets the FMRFamide activated sodium channels (FaNaCs) in both invertebrates and vertebrates . These channels belong to the ENaC/DEG superfamily of ion channels . The role of these channels is to regulate the flow of sodium ions across the cell membrane, which is crucial for various physiological processes, including nerve impulse transmission and muscle contraction .
Mode of Action
FMRFamide binds directly to the FaNaCs, causing a conformational change that opens the channel and allows sodium ions to flow into the cell . The binding of FMRFamide to FaNaCs involves a pocket at the top of each subunit of the channel, with residues from neighboring subunits also participating . The binding of FMRFamide causes the binding pocket to collapse, inducing a large local conformational rearrangement .
Biochemical Pathways
The activation of FaNaCs by FMRFamide affects several biochemical pathways. In the heart of certain species, for example, the increased sodium influx caused by FMRFamide activation of FaNaCs leads to an increase in the force and frequency of the heartbeat . This is thought to involve a biochemical pathway that increases cytoplasmic cAMP in the ventricular region .
Biochemical Analysis
Biochemical Properties
H-Phe-D-met-arg-phe-NH2 plays a crucial role in biochemical reactions, particularly in the modulation of neuronal activity. This compound interacts with specific receptors on the surface of neurons, leading to the activation of intracellular signaling pathways. The primary enzymes and proteins that interact with this compound include G-protein coupled receptors (GPCRs) and ion channels. These interactions result in the modulation of ion flux across the neuronal membrane, thereby influencing neuronal excitability and synaptic transmission .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neurons, this compound activates GPCRs, leading to the activation of downstream signaling cascades such as the cyclic adenosine monophosphate (cAMP) pathway. This activation results in changes in gene expression and alterations in cellular metabolism, ultimately affecting neuronal excitability and synaptic plasticity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific GPCRs on the surface of neurons. Upon binding, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins. These G-proteins then activate adenylate cyclase, resulting in the production of cAMP. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, thereby modulating their activity. This cascade of events ultimately results in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under physiological conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on neuronal function, including prolonged changes in synaptic plasticity and gene expression. The extent of these effects may vary depending on the experimental conditions and the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance neuronal excitability and synaptic transmission. At higher doses, this compound may exhibit toxic effects, including neuronal damage and impaired cognitive function. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to neurotransmitter synthesis and degradation. The compound interacts with enzymes such as peptidases, which cleave the peptide into its constituent amino acids. These amino acids can then be utilized in various metabolic processes, including the synthesis of new proteins and neurotransmitters. The interaction of this compound with these enzymes can influence metabolic flux and alter metabolite levels within cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its effects. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability. The compound may accumulate in specific regions, such as the central nervous system, where it can modulate neuronal activity .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and at the cell membrane. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can influence its activity and function, as it interacts with various biomolecules in different cellular compartments .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSPDMCSKYUFBX-XQUALCHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



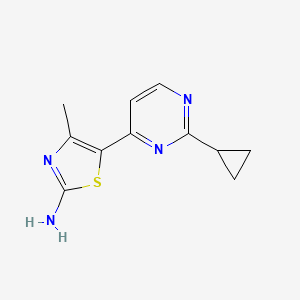
![2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)](/img/structure/B1447002.png)
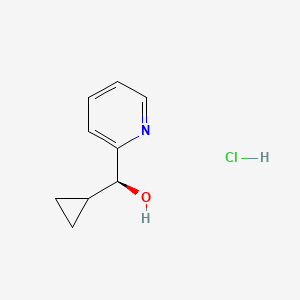
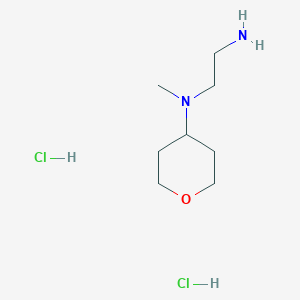

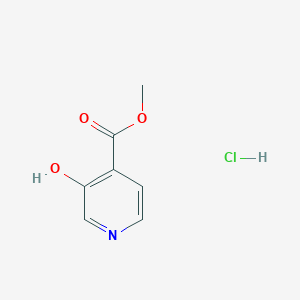

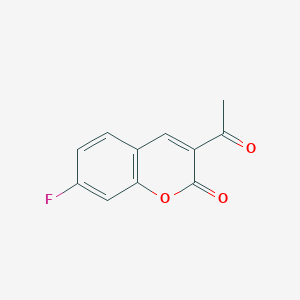
![[N-(p-Toluenesulfonyl)imino]phenyliodinane](/img/structure/B1447018.png)
